3-(3-Fluoro-5-methylphenoxy)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(3-Fluoro-5-methylphenoxy)azetidine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate provides bis-functionalized azetidines .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale synthesis using efficient and scalable processes. For example, the Suzuki-Miyaura cross-coupling reaction is widely applied for the preparation of azetidines due to its mild and functional group-tolerant reaction conditions . This method utilizes organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-methylphenoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Fluoro-5-methylphenoxy)azetidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methylphenoxy)azetidine involves its interaction with molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and induction of apoptosis in cancer cells . This compound also affects the expression of various proteins involved in apoptosis, such as Bcl2 and Bax .
Comparison with Similar Compounds
3-(3-Fluoro-5-methylphenoxy)azetidine can be compared with other similar compounds, such as:
3-(4-Fluoro-2-methylphenoxy)azetidine: Similar in structure but with different substitution patterns on the phenoxy ring.
3-(3-Fluoro-2-methylphenoxy)azetidine: Another fluorinated azetidine derivative with a different position of the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-(3-fluoro-5-methylphenoxy)azetidine |
InChI |
InChI=1S/C10H12FNO/c1-7-2-8(11)4-9(3-7)13-10-5-12-6-10/h2-4,10,12H,5-6H2,1H3 |
InChI Key |
VXQPYNKJRLXRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)OC2CNC2 |
Origin of Product |
United States |
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